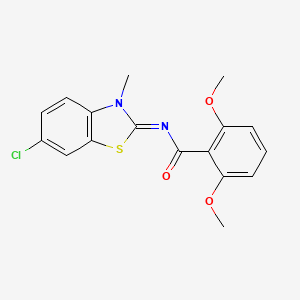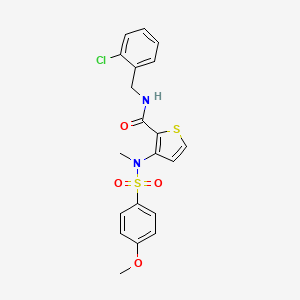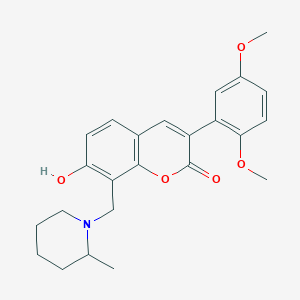
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide, also known as CMTM, is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. CMTM has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Sedative-Hypnotic Activity
Compounds with benzothiazole moieties have been synthesized and evaluated for their anticonvulsant activity. A study highlights the design and synthesis of 4-thiazolidinone derivatives as agonists for benzodiazepine receptors, indicating their potential in treating convulsions. One compound, in particular, demonstrated significant anticonvulsant activity in tests, without impairing learning and memory, suggesting its utility in developing new therapeutic agents for seizure disorders (Faizi et al., 2017).
Anticancer Activity
Benzothiazole derivatives have also been explored for their anticancer properties. A notable study synthesized 4-thiazolidinones containing benzothiazole moieties and evaluated their antitumor activity. Certain compounds showed promising activity against various cancer cell lines, including leukemia, melanoma, and breast cancer, underscoring their potential as lead compounds in cancer therapy (Havrylyuk et al., 2010).
Photovoltaic Efficiency and Ligand-Protein Interactions
Benzothiazolinone acetamide analogs have been studied for their potential in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency. Additionally, these compounds have been analyzed for their non-linear optical activity and their interaction with proteins like Cyclooxygenase 1 (COX1), indicating their versatility in both energy conversion and biomedical research (Mary et al., 2020).
Antimicrobial Properties
Another research avenue has been the exploration of benzothiazole derivatives for antimicrobial applications. For instance, fluorobenzamides containing thiazole and thiazolidine showed significant activity against various bacterial and fungal strains. The presence of a fluorine atom was found to enhance antimicrobial efficacy, suggesting these compounds could lead to new treatments for microbial infections (Desai et al., 2013).
Eigenschaften
IUPAC Name |
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-20-11-8-7-10(18)9-14(11)24-17(20)19-16(21)15-12(22-2)5-4-6-13(15)23-3/h4-9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTAPONQLTUZEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=C(C=CC=C3OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(thiophen-2-ylsulfanyl)pyrimidine](/img/structure/B2397451.png)




![N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B2397462.png)

![7-[(2-Chloro-4-fluorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2397466.png)
![2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2397467.png)
![6-((4-fluoro-3-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2397468.png)
![5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane](/img/structure/B2397470.png)

